ADRA1D receptor antagonist 1 free base

Catalog No.
S12885327
CAS No.
M.F
C15H13ClN4O
M. Wt
300.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ADRA1D receptor antagonist 1 free base

Product Name

ADRA1D receptor antagonist 1 free base

IUPAC Name

5-chloro-1-[(1R)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide

Molecular Formula

C15H13ClN4O

Molecular Weight

300.74 g/mol

InChI

InChI=1S/C15H13ClN4O/c1-9(11-4-2-3-10(5-11)7-17)20-8-12(16)6-13(14(20)18)15(19)21/h2-6,8-9,18H,1H3,(H2,19,21)/t9-/m1/s1

InChI Key

CDJPHTNUARAVMH-SECBINFHSA-N

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl

ADRA1D receptor antagonist 1 free base is a selective antagonist of the human alpha-1D adrenergic receptor. This compound is characterized by its potent inhibitory effects on the receptor, with a binding affinity (Ki) of approximately 1.6 nM, indicating its high potency in blocking alpha-1D adrenergic signaling pathways . The chemical structure of ADRA1D receptor antagonist 1 free base is represented as C15H13ClN4O, which includes a chlorine atom and a complex nitrogen-containing ring system that contributes to its biological activity .

Involving ADRA1D receptor antagonist 1 free base include its interaction with the alpha-1D adrenergic receptor. Upon binding, the antagonist prevents the receptor from activating downstream signaling pathways typically initiated by catecholamines like norepinephrine. This blockade can lead to various physiological effects, particularly in smooth muscle relaxation and modulation of vascular tone.

ADRA1D receptor antagonist 1 free base exhibits significant biological activity, particularly in the context of prostate cancer and bladder function. Research indicates that this compound can inhibit human prostate cancer cell proliferation and motility in vitro, suggesting potential therapeutic applications in oncology . Additionally, it has been shown to dose-dependently inhibit bladder contractions, which may be beneficial for conditions involving overactive bladder or urinary retention .

The synthesis of ADRA1D receptor antagonist 1 free base typically involves multi-step organic synthesis techniques. While specific proprietary methods may vary among manufacturers, common approaches include:

  • Formation of the Core Structure: Utilizing cyclization reactions to create the nitrogen-containing ring system.
  • Substitution Reactions: Introducing chlorine and other functional groups through electrophilic substitution or nucleophilic addition reactions.
  • Purification: Employing chromatographic techniques to isolate the pure free base form from reaction mixtures.

These methods ensure a high yield of the active compound while minimizing by-products.

ADRA1D receptor antagonist 1 free base has several potential applications:

  • Pharmacological Research: As a tool compound for studying alpha-1D adrenergic receptor functions and signaling pathways.
  • Therapeutic Uses: Potentially useful in treating conditions such as prostate cancer and bladder dysfunctions.
  • Drug Development: It serves as a lead compound for developing new medications targeting adrenergic receptors.

Interaction studies involving ADRA1D receptor antagonist 1 free base focus on its binding affinities and functional antagonism against various ligands at the alpha-1D adrenergic receptor. Notably, these studies reveal that this compound can effectively compete with endogenous catecholamines, thereby providing insights into its mechanism of action and potential side effects when used therapeutically.

Additionally, investigations into its interactions with other receptors may elucidate broader pharmacological profiles and safety considerations.

ADRA1D receptor antagonist 1 free base shares structural and functional similarities with other adrenergic antagonists. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
PrazosinSelective alpha-1A antagonistUsed primarily for hypertension
DoxazosinAlpha-1A and alpha-1B antagonistLonger half-life; used for BPH
TerazosinAlpha-1A antagonistCommonly used for urinary issues

Uniqueness of ADRA1D Receptor Antagonist 1 Free Base:

  • It specifically targets the alpha-1D subtype with high selectivity, making it particularly valuable in research related to prostate cancer and bladder function.
  • Its distinct chemical structure allows for unique interactions that may not be replicated by other antagonists.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

300.0777887 g/mol

Monoisotopic Mass

300.0777887 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types